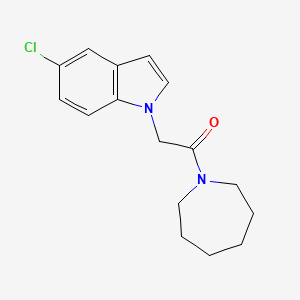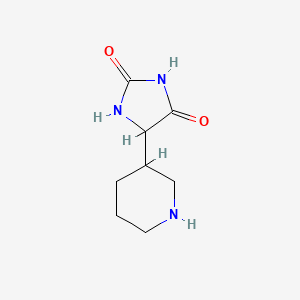![molecular formula C24H27Br2N3O2 B12165980 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline](/img/structure/B12165980.png)
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes bromine atoms, butyl, and dipropoxy groups attached to an indoloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline typically involves multi-step organic reactions One common method includes the bromination of a precursor indoloquinoxaline compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted indoloquinoxalines.
Scientific Research Applications
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. The bromine atoms and functional groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
- 7,8-Dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines
Uniqueness
2,4-Dibromo-5-butyl-8,9-dipropoxyindolo[2,3-b]quinoxaline is unique due to its specific combination of bromine atoms, butyl, and dipropoxy groups
Properties
Molecular Formula |
C24H27Br2N3O2 |
|---|---|
Molecular Weight |
549.3 g/mol |
IUPAC Name |
7,9-dibromo-6-butyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H27Br2N3O2/c1-4-7-8-29-23-16(11-15(25)12-17(23)26)22-24(29)28-19-14-21(31-10-6-3)20(30-9-5-2)13-18(19)27-22/h11-14H,4-10H2,1-3H3 |
InChI Key |
HVZXEEDPWIJBHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2Br)Br)C3=NC4=CC(=C(C=C4N=C31)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate](/img/structure/B12165897.png)
![ethyl 4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12165905.png)

![N-[2-(dimethylamino)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12165915.png)
![1-[(4-Bromophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B12165917.png)
![methyl 5-(2-methoxyphenyl)-2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12165919.png)
![1-[(4-phenylpiperazin-1-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B12165924.png)

![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12165958.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B12165962.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B12165966.png)
![N-(1-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B12165972.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165976.png)
![N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12165987.png)
